Decanoic-10,10,10-d3 acid
Description
Decanoic acid-d3 is intended for use as an internal standard for the quantification of decanoic acid by GC- or LC-MS. Decanoic acid is a medium-chain saturated fatty acid. It is a non-competitive antagonist at AMPA receptors that selectively reduces glutamate-induced currents in Xenopus oocytes expressing GluA2 and GluA3 subunit-containing AMPA receptors (IC50 = 0.52 mM) over those expressing GluA1 (IC50 = 2.09 mM) or GluA1 and GluA2 subunits (IC50 = 1.16 mM). It inhibits epileptiform activity induced by pentylenetetrazole or low magnesium in rat hippocampal slices. Decanoic acid (1 mM) induces contractions in isolated guinea pig duodenum, an effect that can be blocked by the muscarinic acetylcholine receptor antagonist hyoscine, voltage-gated sodium channel inhibitor tetrodotoxin, or M2 muscarinic acetylcholine receptor antagonist hexamethonium. It increases the escape threshold in an orofacial mechanical stimulation test in rats when administered at a topical dose of 30% in ointment form, indicating analgesic activity. This effect can be blocked by the muscarinic acetylcholine receptor antagonist methoctramine. Plasma levels of decanoic acid are increased in patients with colorectal cancer when compared to patients with breast cancer or ulcerative colitis or without cancer.
Mechanism of Action
Target of Action
Decanoic-10,10,10-d3 acid, also known as Capric acid-10,10,10-d3, is a stable isotope labelled compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is a stable isotope labelled compound, which means it has the same chemical structure as its non-labelled counterpart, Decanoic acid, but with three hydrogen atoms replaced by deuterium .
Pharmacokinetics
As a fatty acid, it is expected to follow similar pharmacokinetic properties as other fatty acids, which generally involve absorption in the intestines, distribution via the bloodstream, metabolism in the liver, and excretion through the kidneys .
Result of Action
As a stable isotope labelled compound, it is primarily used in research settings for tracking and studying biochemical processes .
Biochemical Analysis
Biochemical Properties
Decanoic-10,10,10-d3 acid is involved in various biochemical reactions. It is primarily metabolized in the mitochondria through β-oxidation . The metabolic process of this compound primarily occurs in astrocytes
Cellular Effects
This compound has shown to have significant effects on cellular processes. For instance, in U87MG glioblastoma cells, it has been observed that decanoic acid can cause an increase in reactive oxygen species during stress conditions . It also influences the composition of fatty acids, leading to an increase in branched-chain fatty acids and a decrease in straight-chain fatty acids .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism at the mitochondrial level. It is oxidatively metabolized, with the process primarily occurring in astrocytes
Temporal Effects in Laboratory Settings
It is known that this compound is stable and can be stored at room temperature
Dosage Effects in Animal Models
It is known that decanoic acid, even at low concentrations, can inhibit certain biochemical transformations
Metabolic Pathways
This compound is involved in the β-oxidation pathway in the mitochondria It interacts with various enzymes during this process
Transport and Distribution
It is known that medium-chain fatty acids like decanoic acid can cross the blood-brain barrier , suggesting potential transport mechanisms
Subcellular Localization
Given its involvement in mitochondrial β-oxidation , it is likely that it is localized in the mitochondria
Properties
IUPAC Name |
10,10,10-trideuteriodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672927 | |
Record name | (10,10,10-~2~H_3_)Decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102611-15-4 | |
Record name | (10,10,10-~2~H_3_)Decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102611-15-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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